molecular formula C8H10N2O B15228496 (2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine

(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine

Cat. No.: B15228496
M. Wt: 150.18 g/mol
InChI Key: XEWYSEPXQZJGMA-UHFFFAOYSA-N
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Description

(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a fused furan and pyridine ring system, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine typically involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . The process involves the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This may include the use of continuous flow reactors and other scalable techniques to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, various oxidizing agents for oxidation, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine involves its interaction with molecular targets such as nicotinic receptors. The compound’s structure allows it to bind to these receptors, modulating their activity and influencing various biological pathways . This interaction can lead to changes in neurotransmitter release and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrofuro[2,3-b]pyridine: A closely related compound with similar structural features but different functional groups.

    2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine: Another related compound with a fused pyrrole and pyridine ring system.

Uniqueness

(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine is unique due to its specific arrangement of the furan and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2,3-dihydrofuro[3,2-b]pyridin-5-ylmethanamine

InChI

InChI=1S/C8H10N2O/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-2H,3-5,9H2

InChI Key

XEWYSEPXQZJGMA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1N=C(C=C2)CN

Origin of Product

United States

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